molecular formula C11H18N2O5 B5764774 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt)

2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt)

Cat. No. B5764774
M. Wt: 258.27 g/mol
InChI Key: IQHYZZGHUBYZPW-VRTOBVRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as HMPA oxime acetate salt and is a derivative of the furfuraldehyde compound.

Mechanism of Action

The mechanism of action of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst and promotes the formation of intermediates in organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt). However, it has been reported that the compound is relatively non-toxic and has low acute toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) in lab experiments is its efficiency as a catalyst. The compound has been shown to be highly effective in promoting various organic reactions. However, one of the limitations of using this compound is its relatively high cost compared to other catalysts.

Future Directions

There are several future directions for research on 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt). One of the most promising areas of research is the development of new and more efficient synthetic methods for the compound. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in other fields, such as medicine and materials science.
In conclusion, 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is a promising compound with potential applications in various fields. Its efficiency as a catalyst makes it an attractive option for use in lab experiments. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) involves the reaction of furfuraldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain the oxime acetate salt. The yield of this reaction is reported to be around 70%.

Scientific Research Applications

2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of catalysis. It has been reported that HMPA oxime acetate salt can act as an efficient catalyst for various organic reactions, including the synthesis of pyrazoles, pyrimidines, and imines.

properties

IUPAC Name

acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.C2H4O2/c1-6-4-5-7(14-6)8(10-12)9(2,3)11-13;1-2(3)4/h4-5,11-13H,1-3H3;1H3,(H,3,4)/b10-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHYZZGHUBYZPW-VRTOBVRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NO)C(C)(C)NO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C(=N\O)/C(C)(C)NO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine

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